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Compound of Interest

Compound Name: S-(+)-GABOB

Cat. No.: B1674389

S-(+)-GABOB: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and
biological activities of S-(+)-4-Amino-3-hydroxybutanoic acid (S-(+)-GABOB). The information
is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

S-(+)-GABOB, an enantiomer of y-amino--hydroxybutyric acid (GABOB), is a structural
analogue of the principal inhibitory neurotransmitter, y-aminobutyric acid (GABA).[1] The
introduction of a hydroxyl group at the third carbon atom creates a chiral center, resulting in two
stereoisomers: S-(+)-GABOB and R-(-)-GABOB.[2]
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Identifier Value

IUPAC Name (3S)-4-amino-3-hydroxybutanoic acid[3]

(S)-4-Amino-3-hydroxybutyric acid, S-(+)-4-
Synonyms Amino-3-hydroxybutanoic acid, GABOB (beta-
hydroxy-GABA)[4][5]

CAS Number 7013-05-0[4]

Molecular Formula C4HI9NO3[4]

SMILES O=C(O)C--INVALID-LINK--CNI[3][6]

InChl Key YQGDEPYYFWUPGO-VKHMYHEASA-N[3]

Physicochemical Properties

S-(+)-GABOB is a white to light yellow crystalline powder.[4] A summary of its key
physicochemical properties is presented below.

Property Value Reference
Molecular Weight 119.12 g/mol [415]
Melting Point 207-212 °C [4115]
Specific Rotation [a] +17.2° (c=1.23, H20) [4]
Solubility Soluble in water and DMSO. [51[6]

Biological Activity and Pharmacological Properties

S-(+)-GABOB is an endogenous metabolite of GABA and exhibits activity as a
neurotransmitter, primarily through its interaction with GABA receptors.[3][6] It is recognized for
its anticonvulsant properties.[1]

Receptor Binding Profile and Enantioselectivity

The stereochemistry of GABOB significantly influences its affinity and efficacy at different
GABA receptor subtypes.
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Receptor Subtype S-(+)-GABOB Activity R-(-)-GABOB Activity
GABAA Receptor Higher affinity agonist Lower affinity agonist
GABAB Receptor Partial agonist More potent agonist

GABAC Receptor (pl wild-

Full agonist (EC50 = 45 pM)
type)

More potent agonist (EC50 =
19 pM)

GABAC Receptor (pl1 T244S Competitive antagonist (KB =
mutant) 204.0 £ 14.3 uM)

Weak partial agonist

Data compiled from multiple sources.[1][2][7][8]

Signaling Pathways

As an agonist at GABA receptors, S-(+)-GABOB can modulate neuronal excitability through
various signaling cascades. The activation of metabotropic GABAB receptors, for instance,

initiates a G-protein-mediated signaling pathway.
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Caption: GABAB receptor signaling pathway activated by S-(+)-GABOB.

Experimental Protocols
Synthesis of S-(+)-GABOB

A common synthetic route to S-(+)-GABOB starts from ethyl (S)-4-chloro-3-hydroxybutyrate.
The following is a generalized protocol based on published methods.[4]
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Caption: General synthetic workflow for S-(+)-GABOB.

Methodology:
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« Amination: Ethyl (S)-4-chloro-3-hydroxybutyrate is reacted with a suitable amine to introduce
the amino group. This step often involves the use of a protecting group for the amine.

o Deprotection/Reduction: The protecting group is removed, often concurrently with the
reduction of any other necessary functional groups. A common method is catalytic
hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

o Hydrolysis: The ester is hydrolyzed to the carboxylic acid, typically under acidic or basic
conditions.

 Purification: The final product, S-(+)-GABOB, is purified, for example, by recrystallization
from a solvent mixture like ethanol-water to yield a white solid.[4]

Receptor Binding Assay (Conceptual)

To determine the binding affinity of S-(+)-GABOB to a specific GABA receptor subtype, a
competitive radioligand binding assay can be employed.

Methodology:

 Membrane Preparation: Prepare crude synaptic membranes from a tissue source expressing
the receptor of interest (e.g., rat brain) or from cell lines overexpressing a specific
recombinant receptor subtype.

 Incubation: Incubate the membranes with a known concentration of a suitable radioligand
(e.g., [*H]-GABA) and varying concentrations of S-(+)-GABOB.

o Separation: Separate the bound and free radioligand, typically by rapid filtration.

o Quantification: Measure the radioactivity of the filters to determine the amount of bound
radioligand.

o Data Analysis: Plot the percentage of specific binding against the concentration of S-(+)-
GABOB. The ICso (the concentration of S-(+)-GABOB that inhibits 50% of specific
radioligand binding) can then be calculated and converted to a Ki (inhibition constant).

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://amp.chemicalbook.com/ProductChemicalPropertiesCB7488146_EN.htm
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7488146_EN.htm
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

S-(+)-GABOB is a chiral molecule with distinct pharmacological properties that differ from its R-
(-) enantiomer. Its activity as a GABA receptor agonist, particularly at GABAA and GABAC
receptors, underscores its potential as a modulator of inhibitory neurotransmission. The
detailed understanding of its structure, properties, and interactions with specific receptor
subtypes is crucial for the development of novel therapeutics targeting the GABAergic system.
Further research into its enantioselective actions will continue to provide valuable insights for
rational drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. y-Amino-B-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

2. Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in
the Binding Site of GABAC pl Receptors - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. medkoo.com [medkoo.com]

e 4. (S)-(+)-4-AMINO-3-HYDROXYBUTANOIC ACID CAS#: 7013-05-0
[amp.chemicalbook.com]

e 5. bocsci.com [bocsci.com]
e 6. medchemexpress.com [medchemexpress.com]

o 7. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-
hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed
[pubmed.ncbi.nim.nih.gov]

« 8. Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the
binding site of GABA(C) p(1) receptors - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The chemical structure and properties of S-(+)-
GABOB.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-
gabob]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1674389?utm_src=pdf-body
https://www.benchchem.com/product/b1674389?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/%CE%93-Amino-%CE%B2-hydroxybutyric_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3447397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3447397/
https://www.medkoo.com/products/8223
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7488146_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB7488146_EN.htm
https://www.bocsci.com/product/gabob-beta-hydroxy-gaba-cas-7013-05-0-97279.html
https://www.medchemexpress.com/s-plus-gabob.html
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://pubmed.ncbi.nlm.nih.gov/17981464/
https://pubmed.ncbi.nlm.nih.gov/23019493/
https://pubmed.ncbi.nlm.nih.gov/23019493/
https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob
https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob
https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob
https://www.benchchem.com/product/b1674389#the-chemical-structure-and-properties-of-s-gabob
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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